![molecular formula C6H5FN2S B2492418 5-Fluoropyridine-3-carbothioamide CAS No. 1514-39-2](/img/structure/B2492418.png)
5-Fluoropyridine-3-carbothioamide
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Description
5-Fluoropyridine-3-carbothioamide is a chemical compound with the molecular formula C6H5FN2S. It has a molecular weight of 156.18 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Fluoropyridine-3-carbothioamide consists of a pyridine ring with a fluorine atom at the 5th position and a carbothioamide group at the 3rd position .Physical And Chemical Properties Analysis
5-Fluoropyridine-3-carbothioamide is a powder at room temperature . It has a predicted density of 1.376±0.06 g/cm3 and a predicted boiling point of 266.6±50.0 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Fluoropyridine-3-carbothioamide serves as a valuable building block in medicinal chemistry. Researchers explore its derivatives to design novel drugs with improved pharmacological properties. Some potential applications include:
- Anticancer Agents : The compound’s structural modifications can lead to potent anticancer agents. For instance, 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine derivatives have been investigated for their antitumor activity .
Solvent Properties and Green Chemistry
properties
IUPAC Name |
5-fluoropyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPAPSBWERDQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-3-carbothioamide |
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